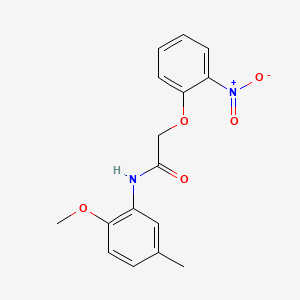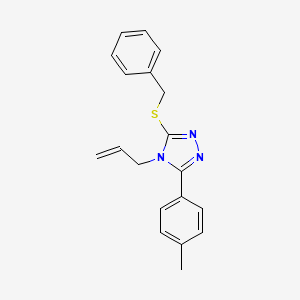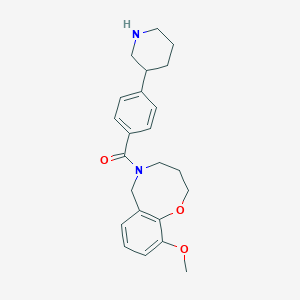
N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide, also known as MNPA, is a synthetic compound with potential medicinal properties. It belongs to the class of compounds known as N-aryloxyalkylamides and has been shown to exhibit anti-inflammatory and analgesic effects in preclinical studies.
Mechanism of Action
The exact mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide is not fully understood. However, it has been suggested that N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the expression of COX-2. N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide may also modulate the activity of ion channels involved in pain perception.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in vitro. It has also been shown to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins which are important mediators of inflammation and pain. In animal studies, N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide has been shown to reduce pain-related behaviors in models of inflammatory pain and neuropathic pain.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide in lab experiments is its potential therapeutic applications for the treatment of inflammatory and pain-related conditions. N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide has also been shown to be relatively safe and well-tolerated in preclinical studies. However, one limitation of using N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide in lab experiments is its relatively low yield in the synthesis method.
Future Directions
There are several future directions for the research of N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide. One direction is to further investigate the mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide and its potential targets. Another direction is to explore the potential therapeutic applications of N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide in animal models of inflammatory and pain-related conditions. Additionally, the development of more efficient synthesis methods for N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide could facilitate its use in future research.
Synthesis Methods
The synthesis of N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide involves the reaction of 2-nitrophenol with 2-bromoanisole in the presence of a base to form 2-(2-nitrophenoxy)anisole. This intermediate is then reacted with chloroacetic acid in the presence of a base to form N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide. The overall yield of this synthesis method is approximately 50%.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide has been shown to exhibit anti-inflammatory and analgesic effects in preclinical studies. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase-2 (COX-2) in vitro. These findings suggest that N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide may have potential therapeutic applications for the treatment of inflammatory and pain-related conditions.
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-11-7-8-14(22-2)12(9-11)17-16(19)10-23-15-6-4-3-5-13(15)18(20)21/h3-9H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLCCNQAIBTYLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-2-(2-nitrophenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-tert-butyl-5-[2-(3-chloroisoxazol-5-yl)ethyl]-3-[2-(methylthio)ethyl]-1H-1,2,4-triazole](/img/structure/B5686026.png)


![N-{rel-(3R,4S)-4-cyclopropyl-1-[(2E)-2-methyl-2-buten-1-yl]-3-pyrrolidinyl}-3-(2-oxo-1-piperidinyl)propanamide hydrochloride](/img/structure/B5686039.png)
![(1S*,5R*)-6-(5-fluoro-2-methoxybenzoyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5686047.png)
![ethyl 2-methylimidazo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B5686060.png)
![1-cyclopentyl-4-[(dimethylamino)(3-fluorophenyl)acetyl]-2-piperazinone](/img/structure/B5686071.png)
![5-fluoro-N~2~,N~4~,N~4~-trimethyl-N~2~-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B5686075.png)
![N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5686084.png)
![(1S*,5R*)-3-(2-pyrimidinyl)-6-[3-(1H-pyrrol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5686094.png)
![N-(5-chloro-2-methoxyphenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5686102.png)
![5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5686103.png)

![2-{3-[(1S*,5R*)-3-acetyl-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}-5-fluoro-1H-benzimidazole](/img/structure/B5686120.png)